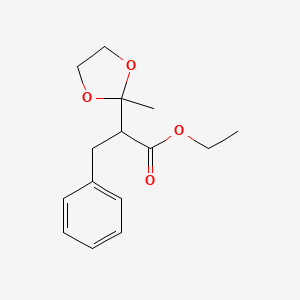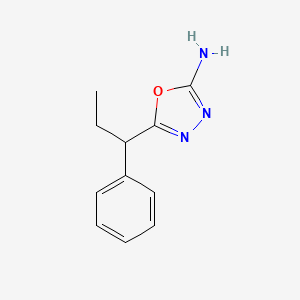
5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine
Descripción general
Descripción
The compound “5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine” would consist of a phenylpropyl group attached to the 5-position of an oxadiazole ring, with an amine group attached to the 2-position . The exact structure would depend on the specific configuration of these groups .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine is synthesized through a multi-step reaction process, yielding various derivatives that are characterized using IR, 1H NMR, MS, and elemental analysis techniques (Xi Li-min, 2010).
- These compounds are important in the synthesis of novel oxadiazole derivatives using green chemistry tools like molecular sieves and sonication (Urja D. Nimbalkar et al., 2016).
- The compound also plays a role in the reinvestigation of thiazole synthesis, showing its versatility in organic synthesis (Nico Paepke et al., 2009).
Biological Potentials
- 1,3,4-oxadiazole derivatives, including 5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine, have shown promising antifungal activity against various human pathogenic fungal strains (Urja D. Nimbalkar et al., 2016).
- These compounds have also demonstrated significant antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Mohamed Jawed Ahsan et al., 2018).
Chemical Reactions and Processes
- The compound is involved in innovative synthesis methods like the Ugi-4CR/aza-Wittig sequence, showcasing its application in developing novel chemical synthesis techniques (A. Ramazani et al., 2010).
- It is also used in the synthesis of various biologically active derivatives, indicating its utility in medicinal chemistry (E. Salama, 2020).
Antimicrobial and Antiviral Activities
- Certain derivatives of 1,3,4-oxadiazole have shown antimicrobial activities against various strains of bacteria and fungi, as well as anti-HIV-1 activity (A. El-Emam et al., 2004).
Propiedades
IUPAC Name |
5-(1-phenylpropyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-9(8-6-4-3-5-7-8)10-13-14-11(12)15-10/h3-7,9H,2H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVJJRSFMVOUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Phenylpropyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





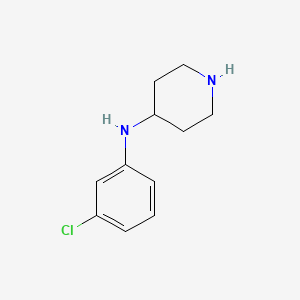
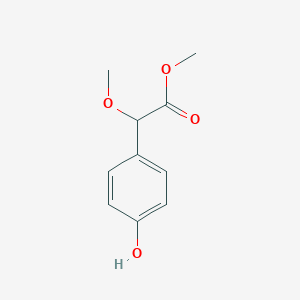
![Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester](/img/structure/B3283327.png)

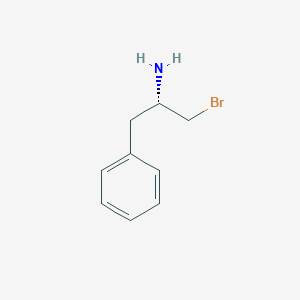
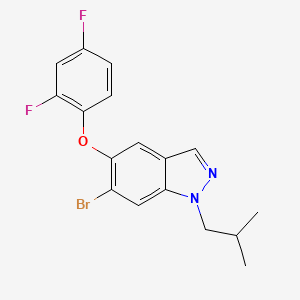


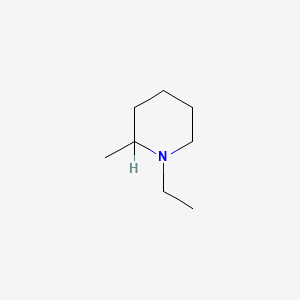

![2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoic acid](/img/structure/B3283394.png)
